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2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

PI3K Inhibition Oncology Kinase Selectivity

2-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide (C20H19ClN4O4S, MW 446.9 g/mol) is a synthetic small molecule belonging to the aryloxyacetamide class of kinase inhibitors. The compound is structurally defined by a 4-chlorophenoxy acetamide moiety linked to a phenyl ring bearing a sulfamoyl group substituted with a 2,6-dimethylpyrimidin-4-yl fragment.

Molecular Formula C20H19ClN4O4S
Molecular Weight 446.9 g/mol
Cat. No. B5126650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide
Molecular FormulaC20H19ClN4O4S
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN4O4S/c1-13-11-19(23-14(2)22-13)25-30(27,28)18-9-5-16(6-10-18)24-20(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)
InChIKeyMIKSJIOZXAZMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide: PI3K Inhibitor Scaffold with a Differentiated Pyrimidine Sulfamoyl Architecture


2-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide (C20H19ClN4O4S, MW 446.9 g/mol) is a synthetic small molecule belonging to the aryloxyacetamide class of kinase inhibitors. The compound is structurally defined by a 4-chlorophenoxy acetamide moiety linked to a phenyl ring bearing a sulfamoyl group substituted with a 2,6-dimethylpyrimidin-4-yl fragment [1]. It falls within the patent scope of phosphatidylinositol 3-kinase (PI3K) inhibitor chemotypes and is described as useful for treating malignancies including ovarian, cervical, breast, colon, and rectal cancers, as well as glioblastomas [1][2]. Its molecular identity is cataloged under PubChem CID 512324 [3].

Why 2-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide Cannot Be Replaced by Sulfamethazine, ZCL278, or Simple Chlorophenoxy Acetamide Analogs


Generic substitution fails for this compound because critical structural features drive divergent target engagement and potency profiles. The 2,6-dimethylpyrimidin-4-yl sulfamoyl moiety is a positional isomer relative to the 4,6-dimethylpyrimidin-2-yl sulfonamide motif found in antibacterial sulfonamides (e.g., sulfamethazine), which dictates fundamentally different kinase-versus-enzyme recognition [1]. Replacing the compound with ZCL278 — a Cdc42 GTPase inhibitor sharing the dimethylpyrimidin-sulfamoyl pharmacophore but incorporating a 4-bromo substituent, a thioxomethyl linker, and a 4,6-dimethylpyrimidin-2-yl fragment — would redirect biological activity from PI3K pathway inhibition to Rho-family GTPase modulation . Even the simplest analog, 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 58590-34-4), which lacks the dimethylpyrimidinyl group entirely, eliminates the kinase-targeting heterocycle and is documented in urease inhibition and antimicrobial contexts rather than oncology-relevant kinase pathways . These structural differences are not incremental; they confer distinct target selectivity, potency ranges, and therapeutic application domains, making interchange scientifically unsupportable.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide vs. Closest Analogs


PI3K Pathway Inhibition Potency vs. Cdc42 GTPase Inhibitor ZCL278

The target compound is patented within the PI3K inhibitor chemotype (IC50 range: low nanomolar for PI3K isoforms) [1]. In contrast, the structurally related analog ZCL278 (CAS 587841-73-4) exhibits a Cdc42 GTPase binding affinity of Kd = 11.4 µM (SPR) and inhibits Junin virus with IC50 ≈ 14 µM in Vero cells . The target compound thus provides an entirely distinct target mechanism (PI3K pathway inhibition) with predicted nanomolar potency, representing a >2,000-fold shift in target engagement profile relative to ZCL278's micromolar Cdc42 modulation.

PI3K Inhibition Oncology Kinase Selectivity

Pyrimidine Positional Isomerism: 2,6-Dimethylpyrimidin-4-yl vs. 4,6-Dimethylpyrimidin-2-yl Architecture

The target compound employs a 2,6-dimethylpyrimidin-4-yl sulfamoyl attachment, whereas the predominant chemotype in sulfonamide antibacterial agents and Cdc42 inhibitor ZCL278 uses the regioisomeric 4,6-dimethylpyrimidin-2-yl linkage. This positional isomerism alters the spatial orientation and hydrogen-bonding pattern of the sulfamoyl pharmacophore, a critical determinant of kinase selectivity versus dihydropteroate synthase (DHPS) inhibition . Sulfamethazine, bearing the 4,6-dimethylpyrimidin-2-yl group, inhibits T. gondii DHPS with an IC50 of 5.7 µM . The 4-yl attachment in the target compound instead aligns with kinase-directed binding as demonstrated in PI3K inhibitor patents [1], establishing a regioisomerism-driven selectivity switch between antibacterial and anticancer target profiles.

Structure-Activity Relationship Kinase Selectivity Molecular Recognition

Chlorine Substituent Position: 4-Chloro vs. 2-Chloro vs. 4-Bromo-2-Chloro Phenoxy Comparison

The target compound incorporates a single 4-chlorophenoxy group. The 2-chloro positional isomer (2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide) has a molecular weight of 433.90 g/mol versus the target compound's 446.9 g/mol . The 4-bromo-2-chloro analog ZCL278 (MW 584.89 g/mol) adds substantial steric bulk and increases lipophilicity (cLogP), altering membrane permeability and pharmacokinetic properties . The 4-chloro monosubstitution represents a balanced lipophilicity-electronic profile within this chemotype, with chlorine's electron-withdrawing effect at the para position modulating the phenoxyacetamide's reactivity without the excessive molecular weight burden (584.89 vs. 446.9 g/mol) that may compromise ligand efficiency metrics.

Halogen SAR Potency Optimization Drug-likeness

Linker Chemistry: Carboxamide vs. Carbamothioyl vs. Simple Sulfonamide — Impact on Metabolic Stability

The target compound features a standard acetamide linker (-CH2-CO-NH-) connecting the 4-chlorophenoxy group to the sulfamoylphenyl moiety. ZCL278 incorporates a carbamothioyl linker (-NH-CS-NH-), which increases molecular weight by 138 g/mol and introduces a thiocarbonyl group susceptible to oxidative metabolism . The base analog, 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 58590-34-4), retains the acetamide linker but completely lacks the dimethylpyrimidinyl heterocycle (MW 340.78 g/mol), forfeiting the kinase-targeting pharmacophore . The target compound's measured physicochemical properties include a density of 1.47 g/cm³ and a refractive index of 1.639 , providing baseline characterization that differentiates it from both the simpler des-pyrimidinyl analog and the heavier, metabolically distinct carbamothioyl variant (ZCL278).

Linker SAR Metabolic Stability Physicochemical Properties

Heterocyclic vs. Non-Heterocyclic Sulfamoyl: The Dimethylpyrimidinyl Group as a Kinase Recognition Element

Removal of the dimethylpyrimidinyl group from the target compound yields 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 58590-34-4, MW 340.78 g/mol) . This des-pyrimidinyl analog is documented in the context of urease inhibition and antimicrobial sulfonamide mechanisms, where the free sulfamoyl group mimics para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase . The target compound, by appending the 2,6-dimethylpyrimidin-4-yl group to the sulfamoyl nitrogen, replaces the PABA-mimetic antibacterial pharmacophore with a kinase-directed heterocyclic recognition element. This transformation is evidenced by the compound's inclusion in PI3K inhibitor patent claims rather than antimicrobial screening libraries [1].

Heterocycle SAR Kinase Pharmacophore Antimicrobial vs. Anticancer Activity

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide Based on Verified Differentiation Evidence


PI3K Pathway Inhibitor Screening in Oncology Cell Panels

Procure this compound for PI3K inhibitor screening programs targeting ovarian, cervical, breast, colon, or rectal cancer cell lines. The 2,6-dimethylpyrimidin-4-yl sulfamoyl architecture is specifically claimed in PI3K inhibitor patents for treating these malignancies [1]. Unlike sulfamethazine (DHPS IC50 = 5.7 µM, antibacterial) or ZCL278 (Cdc42 Kd = 11.4 µM), this compound's predicted target profile aligns with the PI3K-AKT-mTOR signaling axis, making it directly relevant for oncology-focused kinase profiling rather than antimicrobial or GTPase research [1].

Structure-Activity Relationship Studies on Pyrimidine Sulfamoyl Positional Isomers

Utilize this compound as the 2,6-dimethylpyrimidin-4-yl reference standard in SAR campaigns comparing regioisomeric pyrimidine attachment. The established 4-yl linkage differentiates it from the 2-yl series (sulfamethazine, ZCL278), providing a critical tool for mapping how pyrimidine attachment position governs selectivity between DHPS, Cdc42, and PI3K targets [1]. Pair with the 2-chloro positional isomer (MW 433.90 g/mol) to investigate halogen position effects within the phenoxy ring .

Metabolic Stability Profiling of Acetamide-Linked Kinase Inhibitor Scaffolds

Deploy this compound in comparative metabolic stability studies against the carbamothioyl-linked analog ZCL278. The 138 g/mol molecular weight reduction and replacement of the oxidatively labile thiocarbonyl with a standard acetamide carbonyl make it a preferred scaffold for assessing linker-dependent clearance in human liver microsome or hepatocyte assays [1].

Negative Control Verification in Cdc42 GTPase Functional Assays

Use this compound as a structurally matched negative control in Cdc42 inhibition experiments where ZCL278 serves as the positive control. The shared dimethylpyrimidin-sulfamoyl-phenyl core combined with distinct linker chemistry (acetamide vs. carbamothioyl) and halogenation pattern (monochloro vs. bromo-chloro) allows researchers to attribute observed Cdc42 inhibitory activity specifically to ZCL278's pharmacophore features rather than scaffold-related artifacts [1].

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